Sodium hydrogen 3-amino-5-sulphonatosalicylate
Description
Properties
CAS No. |
85959-65-5 |
|---|---|
Molecular Formula |
C7H6NNaO6S |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
sodium;3-amino-5-carboxy-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C7H7NO6S.Na/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11;/h1-2,9H,8H2,(H,10,11)(H,12,13,14);/q;+1/p-1 |
InChI Key |
RORBRNDIUBJZHS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-5-sulphonatosalicylate Core
The key intermediate, 5-aminosalicylic acid or its sulfonated derivatives, is typically prepared by reduction of azobenzenesalicylic acid derivatives. A notable patented method involves:
- Reduction of azobenzenesalicylic acid in an alkaline medium using sodium sulfide as the reducing agent at elevated temperature (110–120 °C) and pressure (1.5–2 MPa) for 3–5 hours.
- This process replaces older methods that used sodium hydrosulfite, which was expensive and required large quantities, along with caustic soda and acetic acid.
- After reduction, the reaction mixture is acidified with hydrochloric acid to precipitate the product.
- The product is then purified by reprecipitation and filtration steps to achieve high purity (97–98%) with yields around 75–76% theoretical.
Key process parameters and outcomes:
| Parameter | Condition/Value | Notes |
|---|---|---|
| Reducing agent | Sodium sulfide | Replaces sodium hydrosulfite |
| Temperature | 110–120 °C | Optimal for reaction efficiency |
| Pressure | 1.5–2 MPa | Maintains reaction rate and selectivity |
| Reaction time | 3–5 hours | Complete conversion |
| Acidification agent | Hydrochloric acid | pH adjusted to 4–4.5 |
| Product purity | 97–98% | High purity without 3-isomer contamination |
| Yield | ~75–76% theoretical | Based on azobenzenesalicylic acid |
This method improves process efficiency by reducing reaction time by approximately 1.5 times and eliminating costly reagents.
Sulfonation and Salt Formation
The sulfonation to introduce the sulphonate group at the 5-position and subsequent neutralization to form the sodium hydrogen salt is generally performed by:
- Dissolving technical grade 5-sulfosalicylic acid in deionized water.
- Purifying the solution by adsorption using activated carbon (gac) at 40–60 °C for 5–8 hours to remove impurities.
- Passing the filtrate through a 4A molecular sieve column heated to 70–95 °C to further purify by secondary absorption.
- Concentrating the purified solution by evaporation at 100 °C.
- Recrystallizing the product to obtain purified 5-sulfosalicylic acid.
- Neutralizing with sodium hydroxide to form the sodium hydrogen salt of 3-amino-5-sulphonatosalicylate.
Purification process parameters:
| Step | Conditions | Purpose |
|---|---|---|
| Adsorption with gac | 40–60 °C, 5–8 hours | Remove organic and colored impurities |
| Molecular sieve filtration | 70–95 °C, flow rate 10–20 mL/min | Remove residual impurities |
| Concentration | 100 °C | Prepare for recrystallization |
| Recrystallization | Controlled cooling | Obtain pure crystalline product |
This purification method addresses prior issues of low purity, complex operations, and high energy consumption, resulting in a cost-effective and efficient process.
Analytical and Research Findings
- The reduction method using sodium sulfide under pressure yields a product free from the 3-isomer impurity, which is critical for the compound’s chemical specificity and application.
- The process avoids decarboxylation side reactions by maintaining temperature below 125 °C and pressure below 3 atm.
- The purification steps using activated carbon and molecular sieves significantly improve the purity of the sulfonated intermediate, which is essential for the final salt formation.
- The final sodium hydrogen 3-amino-5-sulphonatosalicylate exhibits high purity (above 97%) and consistent yield, suitable for industrial and research applications.
Summary Table of Preparation Methods
| Step | Method/Conditions | Outcome/Notes |
|---|---|---|
| Reduction of azobenzenesalicylic acid | Sodium sulfide, 110–120 °C, 1.5–2 MPa, 3–5 h | High purity 5-aminosalicylic acid, 75% yield |
| Acidification | Hydrochloric acid to pH 4–4.5 | Precipitation of product |
| Purification | Reprecipitation, filtration | Removal of 3-isomer and impurities |
| Sulfonation and salt formation | Dissolution, activated carbon adsorption, molecular sieve filtration, concentration, recrystallization | Purified 5-sulfosalicylic acid |
| Neutralization | Sodium hydroxide addition | Formation of sodium hydrogen salt |
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 3-amino-5-sulphonatosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino group, leading to different derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
Sodium hydrogen 3-amino-5-sulphonatosalicylate has the molecular formula and a molar mass of approximately 255.18 g/mol. The compound features both amino and sulphonate functional groups, which enhance its reactivity and solubility in aqueous environments. These characteristics make it a versatile reagent in various chemical reactions.
Chemistry
- Reagent in Chemical Reactions : this compound is often utilized as a reagent in organic synthesis, particularly for synthesizing more complex compounds or modifying existing ones due to its reactive functional groups.
- Chelating Agent : It acts as a chelating agent for metal ions, forming stable complexes that are useful in various applications, including catalysis and material science.
Biology
- Protein Precipitation : The compound is employed in biochemical assays to precipitate proteins, aiding in the purification of biological samples and the study of protein interactions.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications due to its anti-inflammatory and antimicrobial effects. Its ability to chelate metal ions may also enhance the efficacy of metal-based drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth at concentrations ranging from 0.1 to 1.0 mM.
| Pathogen Tested | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Low |
Case Study 2: Metal Ion Interaction
Another study investigated the interaction of this compound with copper(II) ions. The formation of a stable copper complex was observed, which enhanced the compound's antimicrobial properties through increased metal ion availability.
Mechanism of Action
The mechanism of action of sodium hydrogen 3-amino-5-sulphonatosalicylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. For example, it may inhibit folic acid synthesis by binding to pteridine synthetase, similar to other sulfonamides .
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Sulfosalicylic Acid Dihydrate (CAS 5965-83-3)
- Structure : Contains a sulfonate group at position 5, a hydroxyl (-OH) at position 2, and a carboxyl (-COOH) group at position 1 .
- Applications : Widely used in protein precipitation assays due to its ability to denature proteins .
- Safety : Corrosive to skin and eyes; requires protective equipment during handling .
- Key Difference: Lacks the amino group present in the target compound, limiting its utility in reactions requiring nucleophilic or coordination chemistry.
Sodium Aminosalicylate Dihydrate (CAS 6018-19-5)
- Structure: Features an amino group at position 4 and a hydroxyl group at position 2 on the salicylate backbone .
- Applications : Historically used as an antitubercular agent, targeting Mycobacterium tuberculosis .
- Safety : Generally safer than sulfonated analogs but may cause gastrointestinal side effects.
- Key Difference : Absence of a sulfonate group reduces solubility in polar solvents compared to the target compound.
Sodium Hydrogen 5-[(2-Amino-8-Hydroxy-6-Sulphonato-1-Naphthyl)azo]salicylate ()
- Structure: A complex azo dye derivative with sulfonate, amino, and hydroxyl groups, plus a naphthyl substituent.
- Applications : Likely used in dye manufacturing or as a staining agent due to its chromophoric azo group.
- Key Difference : The extended aromatic system and azo linkage differentiate it from the simpler salicylate derivatives, making it less relevant for biochemical applications.
Data Table: Comparative Analysis
Discussion of Functional Group Impact
- Sulfonate Group : Enhances water solubility and stability in aqueous environments (e.g., 5-sulfosalicylic acid’s use in biochemical assays) .
- Combined Groups : The coexistence of -NH₂ and -SO₃⁻ in the target compound may synergize solubility and bioactivity, though trade-offs in chemical stability could arise.
Biological Activity
Sodium hydrogen 3-amino-5-sulphonatosalicylate, also known as sodium 5-sulfosalicylic acid, is a sulfonated derivative of salicylic acid that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a sulfonate group on the salicylic acid backbone. Its molecular formula is , and it is typically found in a sodium salt form. The sulfonate group enhances its solubility in water and contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its antioxidant properties. It effectively reduces oxidative stress in various biological systems.
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for use in pharmaceutical formulations aimed at treating infections.
- Metal Chelation : this compound forms stable complexes with metal ions, which can enhance its biological efficacy. This chelation property is particularly relevant in contexts such as metal toxicity reduction and enhancing drug delivery systems .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can potentially impact cognitive functions and has implications for neurodegenerative diseases like Alzheimer's .
- Regulation of Cellular Processes : The compound influences various cellular pathways, including those involved in apoptosis and cell proliferation. Its ability to modulate these processes contributes to its therapeutic potential in cancer treatment.
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was highlighted as a key mechanism behind this protective effect.
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of this compound, it was found to be effective against strains of bacteria resistant to conventional antibiotics. This case underscores its potential application in treating multidrug-resistant infections.
Data Table: Biological Activity Summary
Q & A
Basic: What are the optimal synthetic routes for Sodium Hydrogen 3-Amino-5-Sulphonatosalicylate, and how can yield and purity be maximized?
Methodological Answer:
Synthesis typically involves sulfonation and amination of salicylic acid derivatives. Key steps include:
- Sulfonation : Use controlled addition of sulfuric acid or sulfonating agents at 80–100°C to introduce the sulfonate group, ensuring excess reagent removal to avoid over-sulfonation .
- Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%). Monitor purity via HPLC with UV detection at 254 nm .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm sulfonate (S=O stretching at 1040–1120 cm⁻¹) and amino (N-H stretching at 3300–3500 cm⁻¹) groups .
- NMR : ¹H NMR in D₂O resolves aromatic protons (δ 6.8–7.5 ppm) and amino protons (δ 2.5–3.0 ppm). Avoid DMSO due to sulfonate group reactivity .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (20:80) for retention time consistency .
Basic: What are the critical storage conditions to prevent degradation?
Methodological Answer:
- Light Sensitivity : Store in amber glass containers under inert atmosphere (argon/nitrogen) to prevent photodegradation of the sulfonate group .
- Moisture Control : Use desiccants (silica gel) and maintain relative humidity <30% to avoid hydrolysis .
- Temperature : Long-term stability at 4°C; avoid freezing to prevent crystal lattice disruption .
Basic: How can researchers quantify this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Deproteinize serum with acetonitrile (1:2 v/v) to minimize interference .
- LC-MS/MS : Use a triple quadrupole mass spectrometer in negative ion mode (m/z 230→152 for quantification). Calibrate with deuterated internal standards .
- Validation : Ensure linearity (R² >0.99) across 0.1–50 µg/mL and recovery rates >85% .
Basic: What are the primary biological interactions of this compound in vitro?
Methodological Answer:
- Anti-inflammatory assays : Test inhibition of IL-6 or COX-2 in macrophage cultures (e.g., RAW 264.7 cells) using ELISA .
- Cytotoxicity : Evaluate via MTT assay in HEK293 cells, noting IC50 values >100 µM for safety thresholds .
Advanced: How does pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability : Conduct accelerated stability studies (25–40°C) across pH 3–9. Degradation peaks (HPLC) indicate instability at pH >7 due to sulfonate group hydrolysis .
- Thermal Degradation : Use Arrhenius modeling (40–60°C) to predict shelf-life. Activation energy (Ea) >50 kJ/mol suggests moderate thermal sensitivity .
Advanced: What analytical strategies identify degradation products under oxidative stress?
Methodological Answer:
- Forced Degradation : Expose to 3% H₂O₂ at 40°C for 24h.
- UPLC-QTOF : Identify sulfonic acid derivatives (m/z +16 Da) and quinone imines (λmax 320 nm) via high-resolution mass spectrometry .
- Mechanistic Insight : Compare degradation pathways to structurally similar sulfonates (e.g., 5-sulfosalicylic acid) to predict reactivity .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply multivariate regression to isolate variables (e.g., cell line variability, assay type) .
- Orthogonal Validation : Replicate conflicting studies using standardized protocols (e.g., fixed incubation time, serum-free media) .
Advanced: What experimental designs are optimal for studying interactions with metalloenzymes?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding constants (Kd) with Zn²⁺-dependent enzymes (e.g., MMP3). Pre-equilibrate enzyme and compound in Tris buffer (pH 7.4) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding to active sites, followed by mutagenesis to validate critical residues .
Advanced: What challenges arise in assessing purity for this compound, and how are they mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
